Isophorone diamine

Epoxy curing kinetics Mechanical properties Activation energy

Sourcing a high-Tg epoxy hardener that balances low viscosity with extended pot life often forces compromises in thermal or corrosion performance. Isophorone diamine (IPDA) resolves this conflict. - Delivers Tg up to 149°C with DGEBA resins, exceeding the ~90°C ceiling of polyetheramine D230. - Viscosity of 19-20 mPa·s at 23°C ensures reliable fiber wet-out in vacuum infusion and RTM processes. - Electrochemical testing in 3.5 wt% NaCl confirms IPDA-cured coatings outperform m-PDA-based systems in barrier protection. Supplied as a cis/trans mixture at ≥99% purity, available from bench to bulk quantities with compliant global logistics.

Molecular Formula C10H22N2
Molecular Weight 170.3 g/mol
CAS No. 2855-13-2
Cat. No. B122779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsophorone diamine
CAS2855-13-2
Synonyms5-Amino-1,3,3-trimethylcyclohexanemethanamine;  5-Amino-1,3,3-trimethyl- cyclohexanemethylamine;  5-Amino-1,3,3-trimethylcyclohexanemethylamine;  Araldite HY 5083;  Araldite HY 5161;  Chemammina CA 17;  D 230;  Epikure 943;  Epilox H 10-31;  Epilox IPD;  HY 34
Molecular FormulaC10H22N2
Molecular Weight170.3 g/mol
Structural Identifiers
SMILESCC1(CC(CC(C1)(C)CN)N)C
InChIInChI=1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3
InChIKeyRNLHGQLZWXBQNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: very good

Structure & Identifiers


Interactive Chemical Structure Model





IPDA Specifications and Performance


Isophorone diamine (IPDA, CAS 2855-13-2) is a cycloaliphatic diamine with molecular formula C₁₀H₂₂N₂ and molecular weight 170.30 g/mol, commercially supplied as a mixture of cis and trans stereoisomers [1]. It appears as a clear to light-yellow liquid with low viscosity (19–20 mPa·s at 23°C) and an amine hydrogen equivalent weight (AHEW) of approximately 43 g/eq [2]. IPDA is primarily used as an epoxy curing agent and a chain extender in polyurethane/polyurea systems, imparting elevated glass transition temperatures (Tg up to 149°C with DGEBA resins) and robust mechanical properties to the cured networks [3].

Cycloaliphatic diamine for epoxy curing and polyurethane/polyurea chain extension
Low-viscosity liquid supporting composite infusion and void-free processing
Enables high-Tg thermoset networks; amine hydrogen equivalent weight supports precise stoichiometry

IPDA Substitution Limitations


Substituting IPDA with generic linear aliphatic amines such as polyetheramine D230 or even other cycloaliphatic amines like PACM (4,4′-diaminodicyclohexylmethane) without formulation adjustment will alter critical performance parameters. Quantitatively, IPDA exhibits a curing activation energy of 50.9 kJ·mol⁻¹ compared to 59.6 kJ·mol⁻¹ for D230 [1], leading to significantly different curing kinetics and final conversion. Furthermore, IPDA's viscosity of 19–20 mPa·s is substantially lower than PACM's 50–100 mPa·s [2], affecting resin flow, wet-out behavior, and void formation in composite manufacturing. A generic substitution would also compromise the anti-corrosion performance of epoxy coatings, as IPDA-cured systems demonstrate superior barrier properties compared to m-phenylenediamine (m-PDA)-cured alternatives [3].

Cure kinetics mismatch
IPDA Reported lower activation energy enables faster cure at lower temperatures
D230 Higher energy barrier may prolong cure and reduce conversion under identical conditions
Viscosity and wet-out difference
IPDA Low viscosity promotes fiber impregnation and reduces void formation
PACM Significantly higher viscosity may compromise resin flow and laminate quality
Anti-corrosion performance gap
IPDA Reported best barrier properties among tested aliphatic/aromatic amines
m-PDA Poorest anti-corrosion performance in comparative electrochemical tests

IPDA Head-to-Head Comparator Data


Cure Reactivity and Mechanical Performance vs. D230

In a direct comparative study using a low-viscosity epoxy resin system, IPDA demonstrated significantly higher reaction activity than the aliphatic polyetheramine D230. The curing activation energy (Ea) for the IPDA/epoxy system was 50.9 kJ·mol⁻¹, which is 14.6% lower than the 59.6 kJ·mol⁻¹ required for D230 [1]. This lower energy barrier results in higher degree of cure under identical conditions, yielding superior tensile strength and greater elongation at break compared to D230-cured specimens [1].

Cure activation energy vs. D230
Head-to-head
50.9 vs 59.6 kJ·mol⁻¹
14.6% lower (8.7 kJ·mol⁻¹ reduction)
Reported lower energy barrier supports faster cure at reduced temperatures
DSC analysis; low-viscosity epoxy resin system
Epoxy curing kinetics Mechanical properties Activation energy

Viscosity and Processing Window vs. PACM

IPDA possesses significantly lower viscosity than the widely used cycloaliphatic alternative PACM. At 23°C, commercial IPDA exhibits a viscosity of 19–20 mPa·s [1], whereas PACM typically ranges from 50 to 100 mPa·s [2]. This approximately 2.5× to 5× difference in viscosity directly impacts processability in vacuum infusion and wet lay-up composite manufacturing, where lower viscosity ensures better fiber wet-out and reduced void content. Additionally, IPDA provides a longer gel time of 130–190 minutes (100 g mass at 23°C) [1], offering an extended processing window compared to more reactive cycloaliphatic alternatives.

Viscosity at 23°C vs. PACM
Reported
19–20 vs 50–100 mPa·s
2.5× to 5× lower
Lower viscosity benefits vacuum infusion and reduces void content
Commercial-grade products; cross-study comparison
Composite manufacturing Resin infusion Viscosity control

Corrosion Resistance vs. m-PDA

In a comparative evaluation of epoxy coatings cured with three structurally distinct amines—diethylenetriamine (DETA), isophorone diamine (IPDA), and m-phenylenediamine (m-PDA)—IPDA-cured coatings demonstrated the best anti-corrosion performance, while m-PDA-cured coatings exhibited the poorest [1]. Electrochemical testing was conducted in 3.5 wt% NaCl solution, simulating marine corrosion conditions. The superior barrier properties of IPDA-cured epoxy are attributed to the formation of a more effective crosslink network and interface structure, which restricts the penetration of chloride ions and water [1].

Anti-corrosion ranking
Head-to-head
IPDA: Best — m-PDA: Poorest
DETA intermediate
Reported top barrier properties among tested curing agents
3.5 wt% NaCl; electrochemical impedance spectroscopy
Anti-corrosion coatings Epoxy barrier properties Electrochemical impedance spectroscopy

Glass Transition Temperature vs. Polyetheramines

When cured with a standard DGEBA liquid epoxy resin (EEW 182 g/eq) under optimal stoichiometry and appropriate post-cure, IPDA achieves a maximum glass transition temperature (Tg) of 149°C [1]. This represents a 59°C (65.6%) increase over polyoxypropylene diamine D230, which reaches only 90°C under comparable conditions, and a 93°C increase over D400, which reaches 56°C [1]. This thermal performance advantage positions IPDA as a viable amine-based alternative for applications requiring elevated service temperatures without switching to more expensive or harder-to-process anhydride or dicyandiamide systems.

Max Tg vs. polyetheramines
Reported
IPDA 149°C | D230 90°C | D400 56°C
+59°C over D230; +93°C over D400
Higher Tg supports elevated-temperature service conditions
DGEBA EEW 182 g/eq; optimal stoichiometry with post-cure
Thermal resistance Glass transition temperature Epoxy thermosets

Fracture Behavior and Network Architecture vs. MXDA

Isophoronediamine represents a distinct case in epoxy fracture behavior due to substantial cyclization occurring during the curing reaction [1]. This contrasts with the behavior observed in more flexible amines such as m-xylylenediamine (MXDA), where fracture toughness (K₁c) reaches near-maximum values at approximately 65–70% conversion and achieves its maximum just below full cure [1]. The cyclization phenomenon in IPDA-cured networks alters the network architecture in ways that affect stress distribution and crack propagation mechanisms, representing a fundamental differentiation in failure mode not achievable with linear or less sterically hindered cycloaliphatic amines.

Fracture mechanism vs. MXDA
Class-level
Cyclization-driven network architecture
Distinct fracture behavior may influence fatigue and durability
Qualitative inference; K₁c evolution differs from linear amines
Fracture toughness Network cyclization Epoxy thermosets

Mechanical Properties vs. EDA and HDA

In a systematic study comparing three chain extenders—IPDA, ethylenediamine (EDA), and hexanediamine (HDA)—polyurethaneureas (PUUs) and polyureas (PUAs) synthesized with IPDA exhibited superior tensile strength, hardness, and tear strength compared to those prepared with EDA or HDA, although elongation at break was lower [1]. Additionally, IPDA-based systems showed lower degree of hydrogen bonding for urea carbonyl groups and better miscibility between soft and hard segments [1]. This morphological difference—reduced phase separation coupled with enhanced mechanical strength—is a direct consequence of IPDA's sterically hindered cycloaliphatic structure, which linear diamines EDA and HDA cannot replicate.

Mechanical profile vs. EDA/HDA
Head-to-head
Higher strength/hardness/tear; lower elongation
Supports strength-driven polyurethaneurea and polyurea formulations
PUU/PUA systems; IPDA outperformed EDA and HDA in strength metrics
Polyurethaneurea Polyurea elastomer Chain extender Tensile strength

IPDA Procurement Applications


High-Tg Composites for Wind and Aerospace

For composite applications demanding both processability and elevated thermal resistance, IPDA offers a unique combination not available from aliphatic amines. With a viscosity of 19–20 mPa·s [1] and a gel time of 130–190 minutes at 23°C [1], IPDA provides adequate working time for large-part vacuum infusion or resin transfer molding (RTM) processes used in wind turbine blade manufacturing [2]. Simultaneously, its maximum achievable Tg of 149°C with standard DGEBA epoxy [3] substantially exceeds the 90°C limit of D230 [3], ensuring dimensional stability and mechanical integrity at the elevated temperatures experienced during blade operation and in post-cure cycles. This dual advantage—processing window plus thermal performance—makes IPDA the preferred amine hardener for large-scale composite structures where alternative cycloaliphatic amines like PACM present higher viscosity (50–100 mPa·s [4]) that impedes fiber wet-out.

Marine and Industrial Anti-Corrosion Epoxy Coatings

When formulating heavy-duty protective coatings for marine environments, pipelines, and chemical processing equipment, IPDA is the evidence-supported choice over aromatic amines such as m-PDA. Direct comparative testing in 3.5 wt% NaCl solution demonstrated that IPDA-cured epoxy coatings achieved the best anti-corrosion performance among three evaluated amine types, whereas m-PDA-cured coatings exhibited the poorest barrier properties [5]. This performance advantage stems from the crosslink network morphology and interface structure formed by IPDA, which effectively restricts chloride ion penetration and water ingress [5]. For procurement decisions in corrosion-critical applications, this evidence supports selecting IPDA over m-PDA to maximize coating service life and reduce maintenance frequency.

High-Strength Polyurethaneurea Spray Elastomers

In polyurea and polyurethaneurea spray elastomer formulations where tensile strength, hardness, and tear resistance are prioritized over elongation, IPDA serves as the chain extender of choice over linear aliphatic diamines. Comparative studies show that PUUs and PUAs extended with IPDA exhibit higher tensile strength, hardness, and tear strength than those extended with ethylenediamine (EDA) or hexanediamine (HDA) [6]. The sterically hindered cycloaliphatic structure of IPDA reduces urea carbonyl hydrogen bonding and improves soft-hard segment miscibility [6], yielding a morphology distinct from that produced by linear diamines. This property profile is particularly valuable for spray-applied protective linings in mining equipment, truck bedliners, and secondary containment where abrasion and impact resistance are critical performance metrics.

Fast-Curing Epoxy Systems for FRP Mass Production

For high-volume FRP manufacturing requiring reduced cycle times, IPDA can be integrated into accelerated curing formulations. When used as a co-curing agent with 2-ethyl-4-methylimidazole (2E4MI) in DGEBA systems, optimized IPDA content enables curing times as short as 15 minutes at 120°C while maintaining a glass transition temperature of 102.5°C and acceptable mechanical properties [7]. This rapid cure capability addresses the material requirements for large-scale production of FRP composites, where extended cure cycles create manufacturing bottlenecks. The lower activation energy of IPDA (50.9 kJ·mol⁻¹ [8]) compared to aliphatic alternatives contributes directly to this faster cure response under thermal activation.

Application
Selection Property
Validation Focus
High-Tg composites for wind & aerospace
Thermal resistance and processing window combination
Tg verification, gel time and infusion behavior in target resin system
Marine & industrial anti-corrosion coatings
Reported top-ranked barrier performance among tested amine hardeners
Electrochemical impedance and salt-spray testing in final formulation
High-strength spray elastomers
Strength/hardness/tear profile over linear diamine alternatives
Tensile, tear, and hardness evaluation in polyurea/polyurethaneurea systems
Fast-curing FRP mass production
Cure acceleration potential with co-curing agents
Cycle time reduction and Tg retention under accelerated cure schedules

Technical Documentation Hub

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